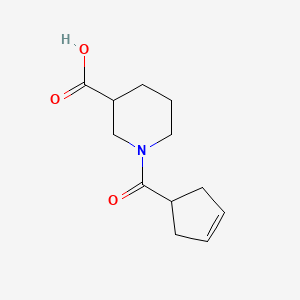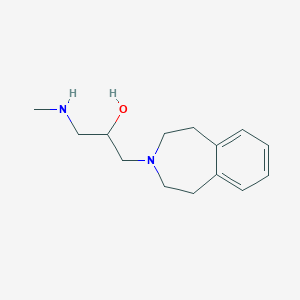
(4-Phenylthiophen-2-yl)methanamine
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “(4-Phenylthiophen-2-yl)methanamine” is C11H11NS . The structure includes a thiophene ring attached to a phenyl group through a methanamine linker .Physical And Chemical Properties Analysis
“(4-Phenylthiophen-2-yl)methanamine” is a powder at room temperature . It has a molecular weight of 189.28 g/mol.Wissenschaftliche Forschungsanwendungen
1. Catalysis in Transfer Hydrogenation
(4-Phenylquinazolin-2-yl)methanamine, a compound related to (4-Phenylthiophen-2-yl)methanamine, has been used in the synthesis of N-heterocyclic ruthenium(II) complexes. These complexes demonstrate significant efficacy in catalyzing transfer hydrogenation reactions, achieving up to 99% conversions with high turnover frequency values (Karabuğa et al., 2015).
2. Chemical Synthesis and Characterization
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, a derivative, has been synthesized through a condensation reaction, showing high yield and characterized using various spectroscopic techniques. This demonstrates the compound's relevance in the synthesis and structural elucidation of novel organic compounds (Shimoga et al., 2018).
3. Application in Metal Complex Synthesis
Research shows the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles using 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives. These compounds have been studied for their catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).
4. Anticancer Activity of Metal Complexes
New palladium (Pd)II and platinum (Pt)II complexes have been synthesized using Schiff base ligands related to (4-Phenylthiophen-2-yl)methanamine. These complexes have demonstrated significant anticancer activity against various human cancerous cell lines, highlighting their potential in medicinal chemistry (Mbugua et al., 2020).
5. Photocytotoxicity in Medical Imaging
Iron(III) complexes using phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a related compound, have been synthesized and studied for their photocytotoxic properties. These complexes are notable for their application in cellular imaging and demonstrating unprecedented photocytotoxicity under red light, a promising area in medical diagnostics and therapy (Basu et al., 2014).
6. Development of Serotonin Agonists
Derivatives of (4-Phenylthiophen-2-yl)methanamine have been designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds show promise in pharmacology, particularly in the development of new antidepressant drugs due to their selectivity and potency (Sniecikowska et al., 2019).
Eigenschaften
IUPAC Name |
(4-phenylthiophen-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-7-11-6-10(8-13-11)9-4-2-1-3-5-9/h1-6,8H,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCFXIJQPKFAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Phenylthiophen-2-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




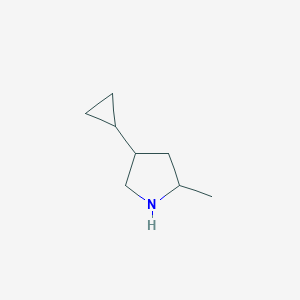
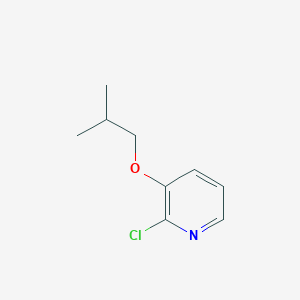
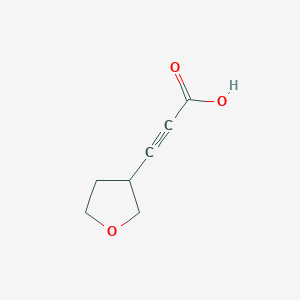
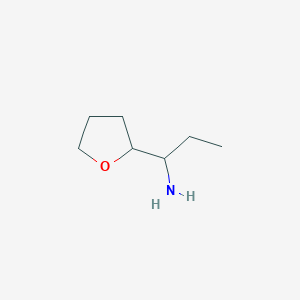
![2-(2-methylphenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B1427215.png)
![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)

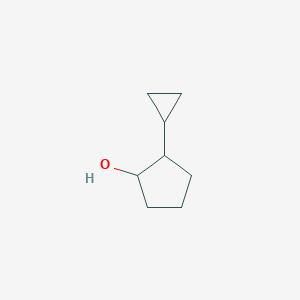
![methyl[3-(1-propyl-1H-imidazol-2-yl)propyl]amine](/img/structure/B1427222.png)
![[3-Methyl-1-(methylamino)cyclopentyl]methanol](/img/structure/B1427223.png)

